![molecular formula C17H29ClN2O3 B14445128 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride CAS No. 78329-80-3](/img/structure/B14445128.png)
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride is an organic compound with the molecular formula C17H29ClN2O4. This compound is known for its unique structure, which includes an aminobenzoyl group and a dipropylazanium moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethylene glycol to form an ester. This ester is then reacted with dipropylamine in the presence of a suitable catalyst to yield the desired compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The aminobenzoyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and receptors, modulating their activity. The dipropylazanium moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(4-Aminobenzoyl)oxy]ethoxy}-N,N-dimethylethanaminium chloride
- 2-(2-{2-[(4-Aminobenzoyl)oxy]ethoxy}ethoxy)-N,N-diethylethanaminium chloride
Uniqueness
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
78329-80-3 |
|---|---|
Fórmula molecular |
C17H29ClN2O3 |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-3-9-19(10-4-2)11-12-21-13-14-22-17(20)15-5-7-16(18)8-6-15;/h5-8H,3-4,9-14,18H2,1-2H3;1H |
Clave InChI |
QXCSQLRUYXGEEV-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH+](CCC)CCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


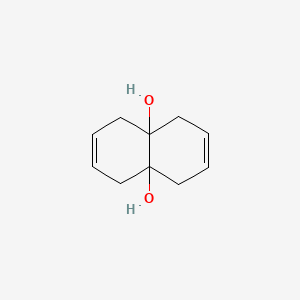
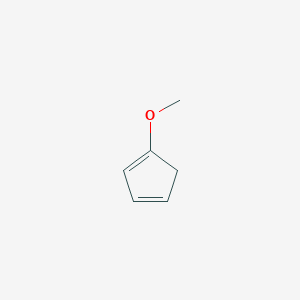
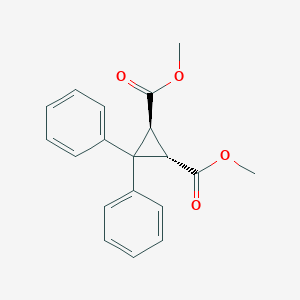
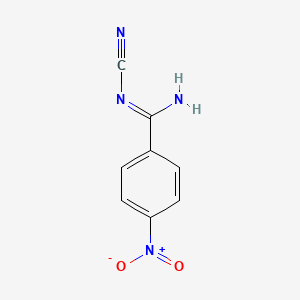
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
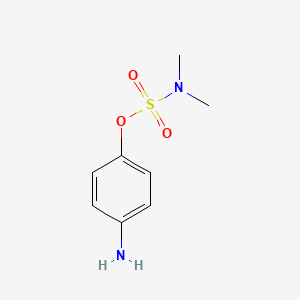
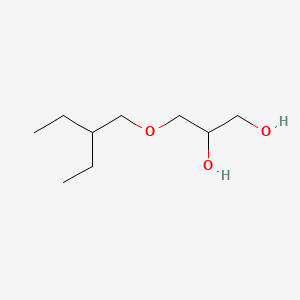
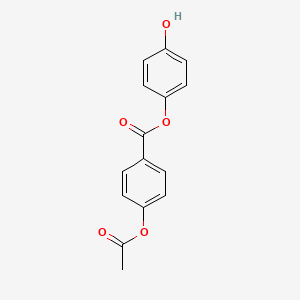
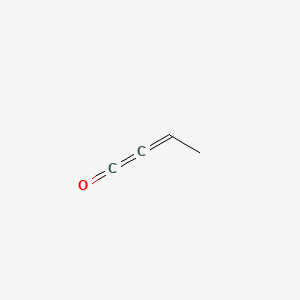
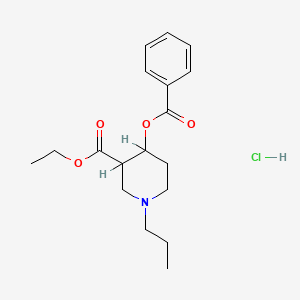
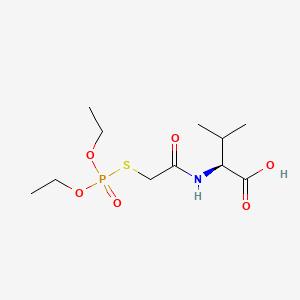
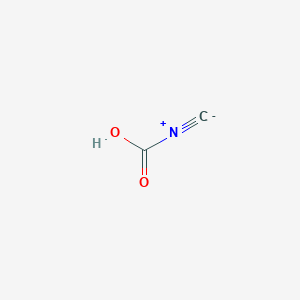
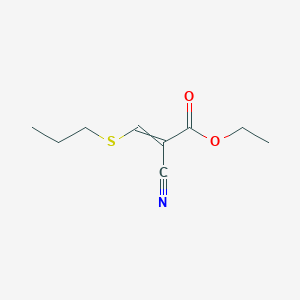
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
